molecular formula C13H21BN4O4 B3187256 (2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyrimidin-5-yl)boronic acid CAS No. 1448461-87-7

(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyrimidin-5-yl)boronic acid

Cat. No.: B3187256
CAS No.: 1448461-87-7
M. Wt: 308.14 g/mol
InChI Key: IDJPIEOJGORRPU-UHFFFAOYSA-N
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Description

(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyrimidin-5-yl)boronic acid (hereafter referred to as Compound 4c) is a boronic acid derivative with a pyrimidine core substituted at the 2-position with a tert-butoxycarbonyl (Boc)-protected piperazine group and at the 5-position with a boronic acid moiety. Its pinacol ester form (CAS: 936250-21-4) is a stable intermediate commonly used in Suzuki-Miyaura cross-coupling reactions . Key properties include:

  • Molecular weight: 309.2 g/mol (boronic acid); 391.3 g/mol (pinacol ester) .
  • Spectral data: $^1$H NMR (DMSO-d6) shows peaks at δ 8.35–8.40 ppm (pyrimidine protons), 3.71 ppm (piperazine protons), and 1.42 ppm (Boc group) .
  • Synthesis: Prepared via a 3-hour heating protocol, followed by chromatography (5–10% ethyl acetate/hexanes) .

Properties

IUPAC Name

[2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyrimidin-5-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BN4O4/c1-13(2,3)22-12(19)18-6-4-17(5-7-18)11-15-8-10(9-16-11)14(20)21/h8-9,20-21H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDJPIEOJGORRPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(N=C1)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-(4-(tert-butoxycarbonyl)piperazin-1-yl)pyrimidin-5-yl)boronic acid, with the molecular formula C14H20N4O4 and CAS Number 253315-11-6, is a boronic acid derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure

The structural formula of the compound is depicted as follows:

SMILES CC C C OC O N1CCN CC1 C2 NC C C N2 C O O\text{SMILES CC C C OC O N1CCN CC1 C2 NC C C N2 C O O}

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its interactions with various biological targets, including kinases and other enzymes involved in disease processes.

Antitumor Activity

Research indicates that boronic acid derivatives can exhibit antitumor properties by inhibiting proteasome activity and affecting cell cycle regulation. Studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines. For instance, the inhibition of specific kinases involved in cancer progression has been noted, suggesting a potential application in cancer therapeutics.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Boronic acids are known to interfere with bacterial cell wall synthesis and can serve as effective agents against certain pathogens. In vitro studies have demonstrated that related pyrimidine derivatives exhibit significant antibacterial effects, although specific data on this compound's efficacy is limited.

Case Studies and Research Findings

  • Kinase Inhibition : A study focused on identifying novel inhibitors for essential plasmodial kinases (PfGSK3 and PfPK6) highlighted the potential of pyrimidine derivatives in combating resistance to traditional antimalarial therapies. The findings suggest that modifications to the piperazine moiety can enhance potency against these targets .
  • Solubility and Bioavailability : Research on related compounds indicates that structural modifications, such as the introduction of tert-butoxycarbonyl groups, can improve aqueous solubility and bioavailability. For example, a series of analogs showed improved pharmacokinetic profiles when optimized for solubility, which is crucial for therapeutic efficacy .
  • Structure-Activity Relationship (SAR) : The effectiveness of boronic acid derivatives often hinges on their structural characteristics. Modifications to the piperazine ring and pyrimidine core have been systematically studied to establish SAR patterns that correlate with enhanced biological activity .

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+309.15575170.9
[M+Na]+331.13769180.4
[M+NH4]+326.18229174.2
[M+K]+347.11163178.1
[M-H]-307.14119169.1

This table summarizes the predicted collision cross sections (CCS) for various adducts of the compound, which are important for understanding its behavior in mass spectrometry analyses.

Comparison with Similar Compounds

Structural and Substituent Variations

The Boc-piperazine group in Compound 4c distinguishes it from analogs with different substituents or heterocycles. Key comparisons include:

Compound ID Substituent/Modification Molecular Weight (Pinacol Ester) Key Features
4c Boc-piperazine 391.3 Enhanced stability due to Boc protection; used in stepwise synthesis .
4h 4-Ethylpiperazine 319.2 Ethyl group increases hydrophobicity; no deprotection required .
4d 2-Ethoxy-2-oxoethyl-piperazine 377.1 Ester group may influence solubility and reactivity .
4e Methoxycarbonyl-pyrrolidine 334.2 Pyrrolidine ring alters steric and electronic properties .
Pyridine Analog Pyridine core (vs. pyrimidine) 389.29 Pyridine’s electron-rich nature affects cross-coupling efficiency .

Physicochemical Properties

  • However, pinacol ester protection improves stability and handling .
  • Polarity : Chromatography conditions vary significantly. 4c elutes at 5–10% ethyl acetate/hexanes, while 4d requires 30–80%, reflecting differences in polarity due to substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyrimidin-5-yl)boronic acid
Reactant of Route 2
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(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyrimidin-5-yl)boronic acid

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